molecular formula C18H18N2O3 B6619910 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide

Cat. No.: B6619910
M. Wt: 310.3 g/mol
InChI Key: XPIXLMUCZQTIQQ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a methoxybenzamide moiety, and a keto group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-5-3-7-14(16)18(22)19-12-17(21)20-11-10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIXLMUCZQTIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to form the amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to melatonin receptors, modulating circadian rhythms and exhibiting neuroprotective effects . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methoxybenzamide is unique due to its specific structural features, such as the presence of both an indole ring and a methoxybenzamide moiety

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